N-(3-(Trimethoxysilyl)propyl)acrylamide
Overview
Description
N-(3-(Trimethoxysilyl)propyl)acrylamide is a versatile organosilane compound with the molecular formula C9H19NO4Si. It is widely used in various fields due to its unique chemical properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the synthesis of hybrid materials, where it serves as a coupling agent to enhance the compatibility between different components.
Mechanism of Action
Target of Action
N-(3-(Trimethoxysilyl)propyl)acrylamide, also known as N-[3-(Trimethoxysilyl)propyl]prop-2-enamide or N-(3-trimethoxysilylpropyl)prop-2-enamide, is a complex compound with a variety of potential targets. Similar compounds have been used for surface modification of materials like silica gel , suggesting that its targets could be surfaces of various substrates.
Mode of Action
The compound acts as a monomer and a coupling agent in polymerization reactions . It can copolymerize with other monomers to produce polymer films with improved mechanical properties and adhesion to various substrates . The presence of an additional functional group of acrylate facilitates its use for grafting polymerization on plastic surfaces .
Biochemical Pathways
It’s known that the compound undergoes raft (reversible addition-fragmentation chain transfer) polymerization, a type of controlled/living radical polymerization . This process allows for fine control over the polymer’s architecture, morphology, and chemical structure .
Result of Action
The result of this compound’s action is the formation of polymers with improved mechanical properties and adhesion to various substrates . It can also lead to the formation of transparent mesoporous hybrids with a surface area of up to 400 m2.g-1 when used in the sol-gel process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can form explosive mixtures with air on intense heating . Additionally, the compound’s ability to form polymers and modify surfaces suggests that its action could be influenced by the properties of the substrates it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(Trimethoxysilyl)propyl)acrylamide can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The process involves the following steps:
- Dissolving 3-(trimethoxysilyl)propylamine in an appropriate solvent like dichloromethane.
- Adding acryloyl chloride dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the mixture for several hours to ensure complete reaction.
- Purifying the product through techniques such as distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trimethoxysilyl)propyl)acrylamide undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: It can participate in radical polymerization reactions to form polymers with unique properties.
Condensation: The silanol groups can react with other silanes or siloxanes to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Polymerization: Initiated using radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Condensation: Often performed in the presence of catalysts like tin or titanium compounds.
Major Products Formed
Hydrolysis: Produces silanol groups and methanol.
Polymerization: Results in the formation of poly(this compound) with varying molecular weights.
Condensation: Leads to the formation of cross-linked siloxane networks.
Scientific Research Applications
N-(3-(Trimethoxysilyl)propyl)acrylamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
Uniqueness
N-(3-(Trimethoxysilyl)propyl)acrylamide is unique due to its acrylamide functional group, which allows it to participate in polymerization reactions, forming polymers with specific properties. This distinguishes it from other similar compounds that may not have the same polymerization capabilities .
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4Si/c1-5-9(11)10-7-6-8-15(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNWFFWGDCAHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C=C)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551757 | |
Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57577-96-5 | |
Record name | N-[3-(Trimethoxysilyl)propyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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